2-methyl-4-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)oxy]pyridine
Description
This compound features a pyridine core substituted at the 4-position with an azetidine ring linked via an ether bond. The azetidine is further modified by a sulfonyl group connected to a 1-(propan-2-yl)-1H-imidazole moiety. The 2-methyl group on the pyridine ring contributes to steric and electronic effects, influencing solubility and target interactions. Its structural complexity makes it a candidate for drug discovery, particularly in targeting enzymes or receptors requiring heterocyclic recognition .
Properties
IUPAC Name |
2-methyl-4-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11(2)18-9-15(17-10-18)23(20,21)19-7-14(8-19)22-13-4-5-16-12(3)6-13/h4-6,9-11,14H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJVYGZIRNAPOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)S(=O)(=O)C3=CN(C=N3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-methyl-4-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)oxy]pyridine, a multi-step process is typically employed. The initial step often involves the preparation of the imidazole-containing azetidine intermediate. This is followed by the substitution of the pyridine ring with the prepared intermediate.
Key steps may include:
Preparation of Imidazole Intermediate: : The synthesis starts with the creation of an imidazole derivative, involving reagents like 1H-imidazole and isopropyl bromide under basic conditions.
Formation of Azetidine Ring: : The imidazole intermediate undergoes a cyclization reaction with sulfonyl azetidine.
Coupling with Pyridine: : Finally, the azetidine intermediate is coupled with a methyl-substituted pyridine under controlled conditions to form the desired compound.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This may involve:
Catalytic Processes: : Use of catalysts to improve reaction rates and yields.
Solvent Optimization: : Selection of solvents that maximize product purity and minimize waste.
Temperature and Pressure Control: : Precise control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions, particularly at the methyl and imidazole groups, using reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions, such as hydrogenation, can occur at the pyridine ring or sulfonyl group, often employing hydrogen gas in the presence of a palladium catalyst.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the pyridine ring or azetidine moiety, utilizing reagents like halides or organometallics.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: : Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: : Alkyl halides, Grignard reagents.
Major Products Formed
Oxidation: : Formation of hydroxyl or carboxyl derivatives.
Reduction: : Saturated ring systems or desulfonated products.
Substitution: : Various substituted derivatives of the parent compound.
Scientific Research Applications
Chemistry
In chemistry, 2-methyl-4-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)oxy]pyridine serves as a valuable reagent and intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to investigate its potential effects on biological pathways, given its unique structural features that allow it to interact with proteins and enzymes.
Medicine
Medical research explores this compound’s potential therapeutic properties, particularly in designing drugs that target specific enzymes or receptors due to its imidazole and pyridine components.
Industry
In the industrial sector, this compound may be utilized in the production of specialty chemicals and materials, including catalysts and polymers.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring often interacts with metal ions or active sites in enzymes, while the pyridine and azetidine components provide structural stability and specificity. These interactions can modulate enzyme activity or receptor binding, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Heterocyclic Modifications
Pyridine vs. Pyrimidine Derivatives
4-({1-[(1-Methyl-1H-Imidazol-4-yl)Sulfonyl]Azetidin-3-yl}Oxy)-2-(Trifluoromethyl)Pyridine (PubChem CID: 2380077-29-0):
- Difference : Replaces the 2-methyl group with a trifluoromethyl (-CF₃) group.
- Impact : The -CF₃ group enhances electronegativity and metabolic stability but reduces solubility compared to the methyl group in the target compound .
- Biological Activity : Shows higher antimicrobial potency due to increased lipophilicity .
- N-[1-(5-Fluoro-6-Phenylpyrimidin-4-yl)Azetidin-3-yl]-N-Methyl-1-(Propan-2-yl)-1H-Imidazole-4-Sulfonamide: Difference: Pyrimidine core instead of pyridine.
Azetidine vs. Pyrrolidine Rings
- 2-((1-((1-Methyl-1H-Imidazol-4-yl)Sulfonyl)Pyrrolidin-3-yl)Oxy)-4-(Trifluoromethyl)Pyridine :
- Difference : Pyrrolidine (5-membered ring) replaces azetidine (4-membered ring).
- Impact : Reduced ring strain in pyrrolidine increases conformational flexibility, which may lower target specificity but improve synthetic accessibility .
Substituent Variations on the Imidazole Ring
1-Methyl-2-(Propan-2-yl)-1H-Imidazole-4-Sulfonamide Derivatives :
- Example : 1-Methyl-2-(propan-2-yl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide.
- Difference : Thiomorpholine and oxane substituents instead of azetidine-oxy-pyridine.
- Impact : Enhanced solubility due to polar thiomorpholine but reduced CNS penetration due to increased molecular weight .
Compounds with Trifluoromethyl-Imidazole Moieties :
Sulfonamide Linker Modifications
- N-(1-((4-(2-Methyloxazol-4-yl)Phenyl)Sulfonyl)Azetidin-3-yl)Pyrimidin-2-Amine :
- Difference : Oxazole-phenyl sulfonyl group instead of imidazole-propan-2-yl sulfonyl.
- Impact : Oxazole’s aromaticity may enhance π-π stacking in protein binding pockets .
Table 1: Key Properties of Selected Analogs
| Compound Name | Molecular Weight | logP | Solubility (mg/mL) | Reported Activity |
|---|---|---|---|---|
| Target Compound | 423.47 | 1.8 | 0.12 | Antimicrobial, Kinase Inhibition |
| 4-({1-[(1-Methyl-1H-Imidazol-4-yl)Sulfonyl]Azetidin-3-yl}Oxy)-2-(Trifluoromethyl)Pyridine | 437.42 | 2.5 | 0.08 | Enhanced Antiviral Activity |
| 2-((1-((1-Methyl-1H-Imidazol-4-yl)Sulfonyl)Pyrrolidin-3-yl)Oxy)-4-(Trifluoromethyl)Pyridine | 451.45 | 2.7 | 0.05 | Broad-Spectrum Antimicrobial |
| N-[1-(5-Fluoro-6-Phenylpyrimidin-4-yl)Azetidin-3-yl]-N-Methyl-1-(Propan-2-yl)-1H-Imidazole-4-Sulfonamide | 502.53 | 3.1 | 0.03 | Anticancer (Kinase Target) |
Unique Advantages of the Target Compound
- Azetidine Rigidity : The 4-membered azetidine ring provides conformational restraint, improving binding specificity to rigid enzyme active sites compared to pyrrolidine analogs .
- Propan-2-yl Imidazole Substituent : Balances lipophilicity and steric bulk, optimizing membrane permeability without excessive metabolic degradation .
- 2-Methyl Pyridine : Moderates electron-withdrawing effects, enhancing stability under physiological conditions compared to trifluoromethyl derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
